2-Difluoromethyl-benzylamine hydrochloride
Description
2-Difluoromethyl-benzylamine hydrochloride is a fluorinated aromatic amine derivative characterized by a benzylamine backbone substituted with a difluoromethyl (-CF₂H) group at the ortho position of the benzene ring.
Properties
IUPAC Name |
[2-(difluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGFWDPCDMYYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Difluoromethyl-benzylamine hydrochloride typically involves the difluoromethylation of benzylamine. One common method is the reaction of benzylamine with difluoromethylating agents under controlled conditions. Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzylamine .
Chemical Reactions Analysis
2-Difluoromethyl-benzylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding difluoromethylated benzaldehydes.
Reduction: It can be reduced to form difluoromethylated benzyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-Difluoromethyl-benzylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Difluoromethyl-benzylamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target molecules, enhancing the compound’s binding affinity. This interaction can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 2-Difluoromethyl-benzylamine hydrochloride and structurally related benzylamine derivatives:
Structural and Electronic Properties
- This could influence its reactivity in amidation or alkylation reactions.
- Steric Considerations : The -CF₂H group is bulkier than a single fluorine atom (as in p-Fluorobenzylamine HCl ), which may reduce accessibility in sterically constrained enzymatic binding pockets.
Biological Activity
2-Difluoromethyl-benzylamine hydrochloride (DFMBA) is an organic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of DFMBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClFN
- CAS Number : 1951439-00-1
- Molecular Weight : 195.62 g/mol
The presence of difluoromethyl and benzyl groups in its structure contributes to its reactivity and biological profile. The difluoromethyl group is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound.
DFMBA exhibits various biological activities through multiple mechanisms:
- Histone Deacetylase Inhibition : DFMBA has been studied as a potential inhibitor of histone deacetylase (HDAC), particularly HDAC6. This inhibition can lead to increased acetylation of histones, resulting in altered gene expression associated with cancer progression and neurodegenerative diseases .
- Anticancer Activity : Research indicates that DFMBA derivatives demonstrate selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism involves disrupting microtubule assembly, which is crucial for cell division .
- Neuroprotective Effects : Similar compounds have shown promising neuroprotective properties by inhibiting inflammatory pathways such as NF-kB, which may be relevant for treating neurodegenerative conditions.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of DFMBA:
Case Studies
- Inhibition of HDAC6 : A study demonstrated that DFMBA acts as a selective HDAC6 inhibitor, showing significant potency in low nanomolar concentrations. This property makes it a candidate for developing therapies targeting various malignancies .
- Cytotoxic Effects in Cancer Research : In vitro studies revealed that DFMBA derivatives could inhibit the growth of multiple cancer cell types, including aggressive breast cancer cells. The compounds induced apoptosis and affected cell cycle progression, indicating their potential as anticancer agents .
- Neuroprotective Potential : Research has indicated that similar difluoromethyl compounds can inhibit pro-inflammatory cytokines in neuronal cells, suggesting a role in neuroprotection during inflammatory responses.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Difluoromethyl-benzylamine hydrochloride in laboratory settings?
- Methodological Answer :
- Always wear PPE: nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to minimize inhalation risks .
- Store the compound in a cool, dry, and ventilated area, away from incompatible substances like strong oxidizers. Label containers with hazard warnings (e.g., "Irritant") .
- For waste disposal, segregate into halogenated organic waste containers and coordinate with certified chemical waste management services to comply with environmental regulations .
Q. What methods are commonly used to synthesize this compound, and what are their respective yields?
- Methodological Answer :
- Reductive Amination : React 2-difluoromethylbenzaldehyde with ammonium chloride in the presence of a reducing agent (e.g., NaBH). Typical yields range from 60–75%, but optimization of solvent (e.g., methanol vs. THF) and temperature (0–25°C) is critical .
- Direct Fluorination : Introduce fluorine groups to benzylamine derivatives using Selectfluor® or DAST (diethylaminosulfur trifluoride). Monitor reaction progress via NMR to avoid over-fluorination .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt. Confirm purity via HPLC (>95%) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : Use a C18 column with UV detection at 254 nm; compare retention times against a certified reference standard .
- NMR Spectroscopy : and NMR should show characteristic peaks for the difluoromethyl group (δ ~5.8 ppm for ; δ ~-120 ppm for ) and benzylamine protons (δ ~3.5 ppm) .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 49.2%, H: 5.1%, N: 7.2%, Cl: 18.1%) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer :
- The electron-withdrawing nature of the difluoromethyl group reduces the nucleophilicity of the benzylamine nitrogen. To enhance reactivity:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ coupling agents like EDC/HOBt for amide bond formation, monitoring reaction progress via TLC .
- Comparative studies show a 20–30% decrease in reaction rates vs. non-fluorinated analogs due to reduced electron density .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
- Hypothesis Testing :
Check for residual solvents (e.g., DMSO-d) that may cause peak splitting.
Verify sample pH: Protonation states (free base vs. hydrochloride) alter chemical shifts. Adjust using DO or NaOD .
Perform 2D NMR (e.g., HSQC) to assign ambiguous peaks and rule out impurities .
- Cross-Validation : Compare data with computational predictions (DFT calculations for shifts) using software like Gaussian .
Q. What in silico methods predict the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model degradation pathways (e.g., hydrolysis of the C-F bond at acidic pH).
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-F bonds to predict thermal stability. BDEs >100 kcal/mol indicate robustness up to 100°C .
- Experimental Correlation : Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
